(4aS,6aR,6bS,8aR,12aR,14aS,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-5,6,7,8,9,10,12,12a,14,14a-decahydro-4aH-picene-1,3-dione
Overview
Description
The compound “(4aS,6aR,6bS,8aR,12aR,14aS,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-5,6,7,8,9,10,12,12a,14,14a-decahydro-4aH-picene-1,3-dione” is a chemical compound found in Alibertia macrophylla and Lophanthera lactescens . It was first documented in 2022 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC5©CCC4©CCC1©C(=CCC2C1©CCC3C©©C(O)(O)C(O)(O)C23C)C4C5 . This representation can be imported into most chemistry software for further analysis .Scientific Research Applications
Cyclobutane Structures in Organic Chemistry
The compound (4aS,6aR,6bS,8aR,12aR,14aS,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-5,6,7,8,9,10,12,12a,14,14a-decahydro-4aH-picene-1,3-dione is related to cyclobutane structures in organic chemistry. A study by Yamaguchi et al. (1993) discusses the structures of diastereomers, including compounds with cyclobutane moieties fused to a 13-membered ring, which are significant in organic synthesis and medicinal chemistry (Yamaguchi et al., 1993).
Applications in Biomedical Engineering
The compound has been identified in the extractives of Phyllostachys pubescens, which are analyzed for potential applications in biomedical engineering. Ma et al. (2011) conducted a Py-GC-MS analysis on these extractives, recognizing the importance of such compounds in the development of biomedicines (Ma et al., 2011).
Synthetic Chemistry and Molecular Modeling
This compound is also relevant in synthetic chemistry and molecular modeling. Argese et al. (2007) discuss the synthesis and NMR characterization of related compounds, highlighting the importance of understanding the molecular structure for applications in chemistry (Argese et al., 2007).
Chemical Inhibition in Corrosion Protection
The compound has potential applications in the field of corrosion protection. Chafiq et al. (2020) explore the inhibition performances of spirocyclopropane derivatives, including compounds similar to this compound, for mild steel protection in acidic environments (Chafiq et al., 2020).
Conformational Studies in Crown Ethers
This compound is also relevant in the study of crown ethers. Sachleben and Burns (1992) examine the conformational changes of substituted 14-crown-4 ethers upon complexation, which can provide insights into molecular interactions and stability (Sachleben & Burns, 1992).
properties
IUPAC Name |
(4aS,6aR,6bS,8aR,12aR,14aS,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-5,6,7,8,9,10,12,12a,14,14a-decahydro-4aH-picene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-28(6)19(20(27)18-25)9-10-22-29(28,7)12-11-21-26(3,4)23(31)17-24(32)30(21,22)8/h9,20-22H,10-18H2,1-8H3/t20-,21-,22-,27+,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHVBEUEHIVQFL-TZXKWDITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(=O)C5(C)C)C)C)C2C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C(=O)CC(=O)C5(C)C)C)C)[C@@H]1CC(CC2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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